molecular formula C21H21NO4 B13620463 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B13620463
M. Wt: 351.4 g/mol
InChI Key: JBWUJJFOCDBYNL-UHFFFAOYSA-N
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Description

1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid is a synthetic organic compound featuring a cyclobutane backbone with a methyl substituent at the 3-position, an Fmoc-protected amino group, and a carboxylic acid moiety at the 1-position. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a base-labile protecting group, widely used in solid-phase peptide synthesis (SPPS) to shield the amino functionality during coupling reactions.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C21H21NO4/c1-13-10-21(11-13,19(23)24)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24)

InChI Key

JBWUJJFOCDBYNL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid typically involves the protection of the amino group with the Fmoc groupThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications and the formation of desired products. The compound’s unique structure enables it to participate in various biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS 1935557-50-8)

  • Molecular Formula: C₂₀H₁₉NO₄
  • Molecular Weight : 337.38 g/mol
  • Key Differences : Lacks the 3-methyl substituent.
  • The absence of the methyl group may accelerate coupling/deprotection kinetics in SPPS due to lower steric bulk .

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid (CAS 885951-77-9)

  • Molecular Formula: C₂₀H₁₉NO₄
  • Molecular Weight : 337.37 g/mol
  • Key Differences: Structural isomer with the amino group at position 1 instead of 3-methyl.
  • Impact : Altered spatial orientation of the Fmoc group may affect peptide chain elongation efficiency or crystallinity in solid-phase synthesis .

(1s,3s)-3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid (CAS 2243507-56-2)

  • Molecular Formula: C₂₀H₂₁NO₄ (estimated)
  • Molecular Weight : ~351.39 g/mol
  • Key Differences: Substitution of 3-methyl with an aminomethyl group.
  • Impact : Introduces an additional reactive site (NH₂) for conjugation, expanding utility in branched peptide synthesis. However, increased polarity may reduce membrane permeability in bioactive applications .

Derivatives with Expanded or Substituted Rings

1-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid (CAS 1697367-12-6)

  • Molecular Formula: C₂₃H₂₃NO₄
  • Molecular Weight : 377.43 g/mol
  • Key Differences: Cyclopropyl substitution on the amino group.
  • Impact : Enhanced rigidity and steric bulk may impede enzymatic degradation, improving metabolic stability in pharmaceutical applications. Predicted pKa of 4.12 suggests moderate acidity, influencing solubility .

(1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid

  • Molecular Formula: C₂₁H₂₁NO₅
  • Molecular Weight : 367.41 g/mol
  • Key Differences : Cyclopentane ring (5-membered) instead of cyclobutane.
  • Higher molecular weight may reduce diffusion rates in cellular uptake .

1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC)

  • Application : Radiolabeled with ¹⁸F for PET imaging of brain tumors.
  • Key Data : Tumor-to-brain ratio of 6.61 at 60 min post-injection, demonstrating high specificity.
  • Comparison : The target compound’s methyl group could similarly enhance tumor retention if modified for radiopharmaceutical use .

Biological Activity

Overview

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid is a synthetic compound characterized by its unique structural features, including a cyclobutane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis and has garnered attention for its potential biological activities. Its molecular formula is C21H21NO4C_{21}H_{21}NO_{4} with a molecular weight of approximately 351.40 g/mol.

Structural Characteristics

The structural complexity of the compound lends itself to various biochemical interactions. The Fmoc group is known for its role in protecting amino groups during peptide synthesis, preventing side reactions and ensuring the integrity of the peptide chain. The cyclobutane moiety may also contribute to unique interactions with biological targets, influencing enzyme activity or receptor binding.

The biological activity of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid primarily revolves around its interaction with enzymes and proteins involved in peptide synthesis. It interacts with peptidyl transferases and aminoacyl-tRNA synthetases, facilitating accurate peptide assembly and influencing the overall efficiency of protein synthesis.

Study 1: Peptide Synthesis

In a study aimed at optimizing peptide synthesis protocols, 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid was employed as a protective group. The results demonstrated that its use significantly improved yield and purity of synthesized peptides compared to other protecting groups.

Study 2: Enzyme Interaction

Another research initiative focused on the interaction of this compound with specific enzymes involved in metabolic pathways. It was found that the compound exhibited moderate binding affinity towards certain enzymes, suggesting potential applications in drug design where modulation of enzyme activity is desired.

Comparative Analysis

The following table summarizes key properties and findings related to 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid compared to similar compounds:

Compound NameMolecular FormulaMolecular WeightBiological ActivityNotes
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acidC21H21NO4C_{21}H_{21}NO_{4}351.40 g/molModerate enzyme interactionUsed in peptide synthesis
3-Methylcyclobutanecarboxylic acidC6H10O2C_{6}H_{10}O_{2}114.15 g/molLimited documented activityBasic structural analog
Fluorenylmethoxycarbonyl derivativesVariesVariesHigh stability in synthesisCommonly used in peptide chemistry

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